molecular formula C19H15F2NO4 B11400095 N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400095
M. Wt: 359.3 g/mol
InChI Key: GPOQYGDTWJIJTJ-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a chromene core, and a carboxamide group

Preparation Methods

The synthesis of N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C19H15F2NO4

Molecular Weight

359.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H15F2NO4/c1-10-7-14-15(23)9-17(26-16(14)8-11(10)2)18(24)22-12-3-5-13(6-4-12)25-19(20)21/h3-9,19H,1-2H3,(H,22,24)

InChI Key

GPOQYGDTWJIJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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